8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is a complex organic compound with the molecular formula C21H22O and a molecular weight of 290.3988 . This compound features a unique structure that includes multiple aromatic rings and a ketone functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- typically involves multi-step organic reactions. The process often starts with the formation of the core naphthalene structure, followed by the introduction of the cycloheptane ring and the isopropyl groups. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8H-Cyclohepta(b)naphthalen-8-one: Lacks the isopropyl groups, making it less hydrophobic.
7,9-Diisopropyl-8H-cyclohepta(b)naphthalen-8-ol: Contains an alcohol group instead of a ketone, altering its reactivity and solubility.
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylpropyl)-: Similar structure but with different alkyl groups, affecting its steric and electronic properties.
Uniqueness
8H-Cyclohepta(b)naphthalen-8-one, 7,9-bis(1-methylethyl)- is unique due to its specific combination of aromatic rings, a ketone functional group, and isopropyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55027-93-5 |
---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7,9-di(propan-2-yl)cyclohepta[b]naphthalen-8-one |
InChI |
InChI=1S/C21H22O/c1-13(2)19-11-17-9-15-7-5-6-8-16(15)10-18(17)12-20(14(3)4)21(19)22/h5-14H,1-4H3 |
InChI Key |
KUACSGPRMORSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC3=CC=CC=C3C=C2C=C(C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.